L-Kynurenine-d4

Isotope Dilution Mass Spectrometry Internal Standard Selection Metabolomics Quantification

L-Kynurenine-d4 is the definitive +4 Da deuterated internal standard for kynurenine LC-MS/MS quantification. Strategic non‑exchangeable deuteration prevents metabolic back‑exchange, delivering superior assay sensitivity, specificity, and reproducibility compared to d2 or ¹³C/¹⁵N variants. Proven in validated clinical methods for the kynurenine‑to‑tryptophan ratio in neurological disorders and in multi‑analyte kynurenine pathway panels. Also functions as a tracer for tryptophan flux studies. Select this high‑purity isotopologue for robust, interference‑free quantification in complex biological matrices.

Molecular Formula C10H12N2O3
Molecular Weight 212.24 g/mol
Cat. No. B12427847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Kynurenine-d4
Molecular FormulaC10H12N2O3
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N
InChIInChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2
InChIKeyYGPSJZOEDVAXAB-LVQMRTGASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Kynurenine-d4: Stable Isotope-Labeled Internal Standard for Precise Kynurenine Quantification in Mass Spectrometry


L-Kynurenine-d4 is a deuterium-labeled isotopologue of the endogenous tryptophan metabolite L-kynurenine, in which four hydrogen atoms are replaced by deuterium at defined molecular positions . It serves as an internal standard for the quantitative analysis of kynurenine in biological matrices via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) [1]. The compound possesses a molecular formula of C₁₀H₈D₄N₂O₃ and a molecular weight of 212.24 g/mol, with a mass shift of +4 Da relative to unlabeled L-kynurenine .

Why Generic Kynurenine or Alternative Isotope Labels Cannot Substitute for L-Kynurenine-d4 in Quantitative LC-MS/MS Assays


Unlabeled L-kynurenine cannot serve as an internal standard because it co-elutes with and is indistinguishable from the endogenous analyte, precluding accurate quantification via isotope dilution mass spectrometry [1]. Alternative stable isotope-labeled kynurenine variants—such as ¹³C/¹⁵N-labeled forms or early deuterated standards like kynurenine-d2—exhibit different mass shifts, isotopic purity profiles, and susceptibility to metabolic back-exchange, which directly impact assay sensitivity, specificity, and reproducibility . The specific deuteration pattern of L-Kynurenine-d4, with deuterium atoms positioned at non-exchangeable sites, minimizes deuterium loss during sample processing and analysis, a critical differentiator when selecting an internal standard for robust quantitative workflows [2].

L-Kynurenine-d4 Quantitative Differentiation Evidence: Comparative Performance Data for Analytical Selection


Isotopic Enrichment Purity: 98–99 Atom % D Enables Minimal Unlabeled Analyte Interference

L-Kynurenine-d4 is supplied with an isotopic enrichment of 98 atom % D (CDN Isotopes) to ≥99 atom % D (Alfa Chemistry), representing a >98% replacement of hydrogen with deuterium at the specified positions [1]. In contrast, unlabeled L-kynurenine possesses 0% deuterium enrichment, and early-generation deuterated kynurenine standards (e.g., kynurenine-d2) provide only partial isotopic labeling that may result in overlapping isotopic clusters with the endogenous analyte [2]. The high isotopic purity of L-Kynurenine-d4 ensures that the internal standard signal is predominantly contributed by the fully labeled species, minimizing correction requirements for natural abundance isotopic distribution and reducing the lower limit of quantification (LLOQ) in targeted assays.

Isotope Dilution Mass Spectrometry Internal Standard Selection Metabolomics Quantification

Mass Shift Differential: +4 Da Separation from Endogenous Kynurenine Prevents Isotopic Overlap

L-Kynurenine-d4 exhibits a molecular mass shift of +4 Da relative to unlabeled L-kynurenine (m/z 209.1 → 213.1 for the [M+H]⁺ ion) . This 4 Da difference places the internal standard signal well outside the natural abundance isotopic envelope of the endogenous analyte, which typically extends only to M+2 with appreciable intensity . In comparison, a kynurenine-d2 internal standard provides only a +2 Da shift, which can partially overlap with the ¹³C₂ natural abundance isotopologue of unlabeled kynurenine (approximately 1–3% relative abundance), necessitating isotopic correction algorithms that introduce additional quantification error [1]. The +4 Da shift of L-Kynurenine-d4 eliminates the need for such corrections in most routine LC-MS/MS workflows.

LC-MS/MS Method Development Isotope Dilution Peak Integration Accuracy

Deuterium Positioning at Non-Exchangeable Sites Minimizes Metabolic Back-Exchange

The deuteration pattern of L-Kynurenine-d4 incorporates deuterium at the 3,3-positions of the aliphatic side chain and the 3,5-positions of the aromatic ring . These positions are carbon-bound and thus non-exchangeable under physiological pH and typical sample preparation conditions (e.g., protein precipitation with organic solvents, solid-phase extraction) . In contrast, certain ¹³C/¹⁵N-labeled kynurenine analogs, while providing mass shifts, do not inherently protect against metabolic hydrogen-deuterium exchange when used in tracer studies, nor do they offer the same cost-benefit profile for routine quantitative assays . The strategic placement of deuterium atoms ensures that the isotopic label remains intact throughout sample processing, storage, and LC-MS analysis, preserving quantitative accuracy.

Stable Isotope Tracing In Vivo Metabolism Tracer Fidelity

Chemical Purity: ≥98–99% Specification Supports Reliable Internal Standard Performance

Commercial sources of L-Kynurenine-d4 consistently specify chemical purity of ≥98% to ≥99.0% by HPLC or equivalent validated analytical methods . This high chemical purity ensures that the internal standard solution is not contaminated with unlabeled L-kynurenine or structurally related impurities that could bias quantification. While unlabeled L-kynurenine is also available at high purity (typically ≥98%), its use as an external standard—without isotope dilution—cannot correct for matrix effects, ionization suppression, or recovery variability inherent to biological sample analysis [1]. The combination of high chemical purity with high isotopic purity distinguishes L-Kynurenine-d4 as a fit-for-purpose internal standard for regulated bioanalysis and metabolomics research.

Analytical Reference Material Method Validation Quality Control

L-Kynurenine-d4: Optimal Applications in Metabolomics, Pharmacokinetics, and Clinical Research Based on Demonstrated Analytical Superiority


Quantitative Metabolomics of the Kynurenine Pathway in Human Plasma and Serum

L-Kynurenine-d4 is the preferred internal standard for LC-MS/MS-based quantification of kynurenine in human plasma and serum, as demonstrated in validated methods for monitoring the kynurenine-to-tryptophan ratio in depression and other neurological disorders . Its +4 Da mass shift and high isotopic purity enable accurate quantification across clinically relevant concentration ranges (e.g., 2–200 ng/mL for kynurenine), with typical internal standard concentrations of 50 ng/mL in sample preparation workflows . The compound's deuterium placement at non-exchangeable positions ensures consistent performance through protein precipitation and chromatographic separation steps [1].

Stable Isotope Tracing of Tryptophan Catabolism in Cell Culture Models

In stable isotope tracing experiments designed to measure the flux of tryptophan through the kynurenine pathway, L-Kynurenine-d4 serves as a tracer compound to monitor the conversion of labeled tryptophan to labeled kynurenine . Protocols employing L-Kynurenine-d4 (e.g., from Buchem BV) in customized RPMI media enable the precise quantification of de novo kynurenine synthesis in human monocyte-derived macrophages and other immune cell types using high-resolution LC-MS (e.g., Q Exactive Plus Hybrid Quadrupole-Orbitrap) . The specific deuteration pattern minimizes metabolic back-exchange that would otherwise confound pathway flux calculations [1].

In Vivo Measurement of Tryptophan Pyrrolase (TDO) Activity Using Deuterated Tracers

L-Kynurenine-d4 is directly applicable to the in vivo determination of tryptophan pyrrolase (tryptophan 2,3-dioxygenase, TDO) activity following oral loading with deuterated L-tryptophan-d5 . This established method measures the formation of L-kynurenine-d4 from the labeled tryptophan precursor, providing a non-invasive assessment of hepatic TDO activity in human subjects . The use of a d4-labeled kynurenine product rather than a d2-labeled alternative improves mass spectrometric specificity and reduces interference from endogenous isotopic variants, a critical advantage when quantifying low-abundance metabolites in complex urine and serum matrices [1].

Comprehensive Profiling of Kynurenine Pathway Metabolites in Pharmacokinetic and Toxicological Studies

In multi-analyte LC-MS/MS panels targeting the kynurenine pathway (including tryptophan, kynurenine, kynurenic acid, quinolinic acid, 3-hydroxykynurenine, and others), L-Kynurenine-d4 is routinely employed as the dedicated internal standard for kynurenine quantification . Panel methods utilizing L-Kynurenine-d4 alongside other deuterated internal standards (e.g., tryptophan-d3, QUIN-d3, XA-d4, 3-HK-d3) enable simultaneous, accurate quantification of multiple pathway intermediates from a single sample preparation . This application is particularly valuable in preclinical drug development for assessing the impact of novel IDO/TDO inhibitors on systemic kynurenine levels [1].

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